Fmoc-O-tert-butyl-D-beta-homoserine
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Overview
Description
Fmoc-O-tert-butyl-D-beta-homoserine is a chemical compound used primarily in the field of proteomics research. It has the molecular formula C23H27NO5 and a molecular weight of 397.46. This compound is a derivative of homoserine, an amino acid, and is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-D-beta-homoserine typically involves the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced to protect the amino group, while the tert-butyl group protects the hydroxyl group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-tert-butyl-D-beta-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield deprotected amino acids .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-O-tert-butyl-D-beta-homoserine is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It helps in the design of peptide-based inhibitors and probes .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific diseases .
Industry
In the industrial sector, this compound is used in the production of biopharmaceuticals and diagnostic reagents. It is also used in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Fmoc-O-tert-butyl-D-beta-homoserine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-aspartic acid 4-tert-butyl ester: Similar in structure but with different side chain properties.
Fmoc-L-glutamic acid 5-tert-butyl ester: Another protected amino acid used in peptide synthesis.
Fmoc-O-tert-butyl-D-threonine: Similar in structure but with a different side chain.
Uniqueness
Fmoc-O-tert-butyl-D-beta-homoserine is unique due to its specific side chain and protective groups, which make it particularly useful in the synthesis of peptides with specific structural and functional properties. Its ability to undergo selective deprotection and functionalization makes it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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